Venlafaxine Hydrochloride
Description
Historical Development and Chemical Discovery
The discovery of this compound emerged from systematic efforts to optimize the pharmacological profile of ciramadol, an opioid analgesic. Researchers at Wyeth Pharmaceuticals (later acquired by Pfizer) reduced ciramadol’s chiral centers from three to one, replacing the morpholine ring with a cyclohexanol moiety to eliminate opioid receptor activity while retaining monoamine reuptake inhibition. Patented in the early 1990s (U.S. Patent 6,197,828), venlafaxine was approved by the U.S. Food and Drug Administration (FDA) in 1993 as an immediate-release tablet and in 1997 as an extended-release formulation.
Key milestones in its development include:
- 1993 : U.S. approval of immediate-release venlafaxine (Effexor®) for major depressive disorder.
- 1997 : Introduction of the extended-release formulation (Effexor XR®), enhancing pharmacokinetic stability.
- 2001 : Market entry in China, where Pfizer’s Effexor XR® dominated despite competition from generics.
The synthesis pathway involves a three-step process starting from 4-methoxyacetophenone, culminating in alkylation with dimethylaminoethyl chloride and subsequent salt formation with hydrochloric acid.
Chemical Classification and Nomenclature
This compound belongs to the arylalkanolamine class, characterized by a phenethylamine backbone substituted with a cyclohexanol group and methoxy aromatic ring. Its IUPAC name, (±)-1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol hydrochloride, reflects its stereochemistry and functional groups.
Nomenclature and Identifiers
| Property | Value |
|---|---|
| CAS Number (hydrochloride) | 99300-78-4 |
| CAS Number (free base) | 93413-69-5 |
| Empirical Formula | C₁₇H₂₇NO₂·HCl |
| Molecular Weight | 313.86 g/mol |
| Trade Names | Effexor®, Effexor XR® |
The compound’s racemic nature—a 1:1 mixture of (R)- and (S)-enantiomers—confers its pharmacological activity, though the (R)-enantiomer exhibits greater potency.
Structural Identification and Characterization
This compound’s structure has been elucidated through multiple analytical techniques:
X-ray Crystallography
The crystal structure (space group P2₁/c) reveals two enantiomeric chains linked via hydrogen bonds between the protonated amine and chloride ions. Each chain exhibits a distinct chirality, with the cyclohexanol and methoxyphenyl groups adopting equatorial and axial conformations, respectively.
Spectroscopic Data
- UV-Vis : Maximum absorbance at 225 nm in ethanol, attributed to the methoxybenzene chromophore.
- FTIR : Characteristic peaks include O–H stretch (3350 cm⁻¹), C–O–C asymmetric stretch (1245 cm⁻¹), and N⁺–H bend (1630 cm⁻¹).
- ¹H NMR (D₂O): δ 7.35 (d, J = 8.8 Hz, 2H, aromatic), δ 6.90 (d, J = 8.8 Hz, 2H, aromatic), δ 3.80 (s, 3H, OCH₃), δ 3.10–3.30 (m, 2H, CH₂N), δ 2.85 (s, 6H, N(CH₃)₂).
Thermal Analysis
Differential scanning calorimetry (DSC) shows a sharp endothermic peak at 217°C, corresponding to its melting point.
Molecular Formula and Physicochemical Constants
This compound’s physicochemical profile underpins its formulation and stability:
Molecular Formula
C₁₇H₂₇NO₂·HCl.
Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 217 ± 0.08°C |
| Solubility | 572 mg/mL in water (0.2 M NaCl) |
| Partition Coefficient | logP (octanol/water) = 0.43 |
| pKa | 9.4 (amine group) |
| Hygroscopicity | Slightly hygroscopic |
The compound’s high aqueous solubility facilitates oral bioavailability, while its moderate lipophilicity (logP = 0.43) ensures blood-brain barrier penetration. The hydrochloride salt form enhances stability, minimizing degradation under ambient conditions.
Properties
IUPAC Name |
1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.ClH/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14;/h7-10,16,19H,4-6,11-13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRYFNHXARDNFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
93413-69-5 (Parent) | |
| Record name | Venlafaxine hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099300784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8047397 | |
| Record name | Venlafaxine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99300-78-4 | |
| Record name | Venlafaxine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99300-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Venlafaxine hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099300784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Venlafaxine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=745751 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Venlafaxine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.730 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VENLAFAXINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D7RX5A8MO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Original Synthetic Route
The conventional synthesis pathway described in early patents begins with the condensation of cyclohexanone with p-methoxy phenyl acetonitrile in the presence of n-butyl lithium as a catalyst and tetrahydrofuran as a solvent at temperatures between -70 to -50°C. This reaction produces 1-[cyano-1-(p-methoxy phenyl)methyl]cyclohexanol (compound III).
The second step involves hydrogenation of compound III in a mixture of 20% v/v ammonia-ethanol over 5% Rhodium on alumina to obtain 1-[2-amino-1-(4-methoxy phenyl)ethyl]cyclohexanol (compound IV).
Finally, compound IV undergoes N-methylation with formaldehyde and formic acid at 100°C to obtain venlafaxine base, which is then converted to its hydrochloride salt. This traditional method exhibits several limitations, including:
Modified Industrial Processes
US 2004/0106818 describes a modified process where condensation occurs in the presence of metal hydride, followed by reduction of compound III using either metal hydrides or Raney nickel catalyst and hydrogen. The product undergoes silica gel chromatography purification before conversion to the hydrochloride salt.
Another approach detailed in US 2005/0033088 involves reduction of compound III in an organic acid (propionic acid, acetic acid, or formic acid) using palladium on carbon (Pd/C) as a hydrogenation catalyst under 5-25 kg/cm² pressure at 50-55°C. The acetate salt of compound IV is then formylated with formic acid and formaldehyde, but yields only around 45-55%.
Optimized Industrial Preparation Methods
Formate Salt-Catalyzed Process
EP2181982B1 describes an alternative method focusing on the N-methylation step. This process utilizes a salt of formic acid to accelerate the conversion, particularly for intermediary spiro-venlafaxine compounds. Key features include:
- Molar ratio of formic acid salt to venlafaxine precursor of 0.3-10:1, preferably 0.5-3:1
- Use of alkali or earth alkaline metal salts of formic acid (Na, K, or Li salt preferred)
- N-methylation conducted in water or polar solvents (DMF, DMSO)
- Solution concentration of venlafaxine precursor at 0.2-3 mol/l, preferably 0.5-1.5 mol/l
The reaction requires:
- 2-20 equivalents of formic acid relative to venlafaxine precursor
- 2-15 equivalents of formaldehyde relative to venlafaxine precursor
- Heating under reflux for 2-24 hours, preferably 3-7 hours
This method produces venlafaxine hydrochloride form I with yields exceeding 85%, significantly higher than prior art processes yielding around 50%.
Novel Single-Step Synthesis Approaches
Direct Amino-Cyano Transformation
A groundbreaking single-step process described in WO2008059525A2 eliminates the need for intermediate isolation and formaldehyde usage. This approach involves:
- Direct reaction of 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile with dimethylamine and/or its salt
- Use of transition metal catalyst under hydrogen atmosphere
- Reaction in organic solvent or organic solvent/water mixture
- Environmental and safety advantages through elimination of formaldehyde
The process conditions include:
High-Purity Enantioselective Synthesis
US9527800B2 details a protecting group-free approach for synthesizing (-)-venlafaxine with yield greater than 50% and enantiomeric excess (ee) exceeding 99%. This process follows a different synthetic pathway:
- Homologation of cyclohexanone carbonyl with two-carbon Wittig ylide in toluene (>95% yield)
- Selective ester reduction using Red-Al to produce allyl alcohol (>95% yield)
- Sharpless epoxidation yielding chiral epoxide (>80% yield, >82% ee)
- Amination with 40% aqueous dimethylamine solution (>90% yield)
- Treatment with p-methoxyphenyl magnesium bromide in the presence of catalytic copper iodide (>50% yield with ≥99% ee after recrystallization)
Palladium-Catalyzed Process
An industrially viable synthesis route described in ChemicalBook employs:
- Autoclave reaction of 1-[Cyano-(4-methoxyphenyl)methyl]-cyclohexanol with hydrogen
- Palladium on charcoal (10%, 50% wet) catalyst
- Methanol solvent with hydrochloric acid
- Temperature of 40-50°C under 15-20 kg/cm² hydrogen pressure
- Reaction time of 7-12 hours
- Yield of 78% for the 1-[2-amino-1-(4-methoxyphenyl)ethyl]-cyclohexanol intermediate
Comparative Analysis of Preparation Methods
Yield and Efficiency Comparison
The various preparation methods exhibit significant differences in yield, as summarized in Table 1:
Purity and Form Considerations
The purity of the final product varies between methods, with newer processes achieving higher standards:
- The base-controlled process yields this compound with 99.2-99.9% purity
- The formate salt process produces this compound form I with purity exceeding 99.5 area% by HPLC
- Form I this compound, matching the crystalline structure described in Acta Crystallographica (2000) C56, 1009-1010, is obtained through the formate salt process
- The formate salt process generates particles with average size less than 50 μm (preferably 10-40 μm), which facilitates pharmaceutical formulation
Economic and Environmental Considerations
Several factors affect industrial viability:
- Catalyst cost: Rhodium is prohibitively expensive for industrial scale, while palladium and Raney nickel offer more economical alternatives
- Purification methods: Column chromatography is expensive and difficult to scale, whereas crystallization is more suitable for industrial production
- Environmental impact: Newer processes eliminate or reduce hazardous reagents like formaldehyde and n-butyl lithium
- Process complexity: Methods requiring fewer isolation steps or employing one-pot synthesis show greater industrial potential
Formulation Applications of this compound
Extended-Release Formulations
This compound has been formulated into extended-release (ER) capsules for once-daily dosing. A bioequivalence study comparing Chinese-manufactured this compound ER capsules with USA-manufactured EFFEXOR® XR demonstrated pharmacokinetic equivalence for both venlafaxine and its active metabolite O-desmethylvenlafaxine.
Fast-Dissolving Oral Films
Innovative formulation approaches include fast-dissolving oral films (FDOFs) containing this compound. These formulations utilize:
- Hydroxypropyl methylcellulose (HPMC) as film-forming polymer
- Sodium starch glycolate as superdisintegrant
- Glycerol as plasticizer
This delivery system offers advantages including:
- Rapid absorption with fast onset of action
- Improved bioavailability
- Partial avoidance of first-pass metabolism
- Enhanced patient compliance through taste masking
Chemical Reactions Analysis
Types of Reactions: Venlafaxine hydrochloride undergoes various chemical reactions, including:
Oxidation: The primary metabolite formed is O-desmethylvenlafaxine.
Reduction: Minor metabolites include N-desmethylvenlafaxine and N,O-didesmethylvenlafaxine.
Common Reagents and Conditions:
Oxidation: Catalyzed by cytochrome P450 enzymes, particularly CYP2D6.
Reduction: Involves the use of reducing agents under controlled conditions.
Major Products:
O-desmethylvenlafaxine: The major active metabolite.
N-desmethylvenlafaxine and N,O-didesmethylvenlafaxine: Minor metabolites with lower potency.
Scientific Research Applications
Venlafaxine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of serotonin and norepinephrine reuptake inhibitors.
Biology: Investigated for its effects on neurotransmitter activity and its role in mood regulation.
Industry: Employed in the formulation of sustained-release tablets and other pharmaceutical preparations.
Mechanism of Action
The exact mechanism of action of venlafaxine hydrochloride is not fully understood. it is known to potently and selectively inhibit the reuptake of both serotonin and norepinephrine at the synaptic cleft. This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and improving mood . This compound and its active metabolite, O-desmethylvenlafaxine, do not possess significant activity for muscarinic cholinergic, histaminergic, or alpha-adrenergic receptors .
Comparison with Similar Compounds
Mechanism of Action
| Compound | Class | Primary Targets | Secondary Targets |
|---|---|---|---|
| Venlafaxine HCl | SNRI | SERT > NET | Weak dopamine reuptake inhibition |
| Duloxetine HCl | SNRI | SERT ≈ NET | None significant |
| Desvenlafaxine HCl | SNRI | SERT ≈ NET | None significant |
| Fluoxetine HCl | SSRI | SERT | None significant |
| Amitriptyline HCl | TCA | SERT, NET | Muscarinic, histaminergic receptors |
- Venlafaxine vs. Duloxetine : Venlafaxine exhibits a 30-fold higher affinity for SERT over NET, whereas duloxetine has a more balanced SERT/NET inhibition ratio (1:9) .
- Venlafaxine vs. TCAs : Unlike tricyclics (e.g., amitriptyline), venlafaxine lacks affinity for muscarinic, histaminergic, and α₁-adrenergic receptors, reducing anticholinergic side effects (e.g., dry mouth, constipation) .
Efficacy
- Dose-Response : Venlafaxine (75–375 mg/day) demonstrates dose-dependent efficacy, with higher doses (225–375 mg/day) showing superior response rates in MDD .
- Elderly Patients: Venlafaxine and nortriptyline (a TCA) show comparable efficacy in elderly MDD, but venlafaxine has fewer cardiovascular side effects (e.g., orthostatic hypotension) .
- SSRI Comparison : Venlafaxine achieves remission rates 10–15% higher than SSRIs (e.g., fluoxetine) in treatment-resistant depression, attributed to dual reuptake inhibition .
Pharmacokinetics and Formulations
| Compound | Half-Life (Hours) | Active Metabolites | Formulations |
|---|---|---|---|
| Venlafaxine HCl | 5 (IR), 15 (XR) | O-desmethylvenlafaxine | IR tablets, XR capsules |
| Desvenlafaxine HCl | 11 | None | Extended-release tablets |
| Duloxetine HCl | 12 | None | Delayed-release capsules |
| Amitriptyline HCl | 21–50 | Nortriptyline | IR tablets |
- Nanoparticle Delivery: Venlafaxine-loaded nanoparticles (e.g., alginate-chitosan) enhance brain bioavailability via intranasal administration, achieving faster antidepressant effects than oral dosing .
- Metabolism : Venlafaxine is metabolized by CYP2D6 to ODV, whereas duloxetine undergoes CYP1A2 and CYP2D6 metabolism. Polymorphisms in CYP2D6 may necessitate dose adjustments for venlafaxine .
Biological Activity
Venlafaxine hydrochloride is a widely used antidepressant classified as a serotonin-norepinephrine reuptake inhibitor (SNRI). Its biological activity primarily revolves around the modulation of neurotransmitter levels in the central nervous system, which is crucial for its antidepressant effects.
Venlafaxine acts by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) at the presynaptic terminal. At lower doses, it predominantly inhibits serotonin reuptake, while at higher doses, it also affects norepinephrine reuptake. This dual action enhances the availability of these neurotransmitters at synapses, thereby increasing stimulation of postsynaptic receptors .
Key Mechanisms:
- Serotonin Reuptake Inhibition: More potent than norepinephrine inhibition at lower doses.
- Norepinephrine Reuptake Inhibition: Significant at higher doses.
- Neuroplasticity Enhancement: Increases brain-derived neurotrophic factor (BDNF) expression, promoting neuroplasticity and reducing neuroinflammation .
Pharmacokinetics
The pharmacokinetic profile of venlafaxine is characterized by its absorption, distribution, metabolism, and elimination:
| Parameter | Details |
|---|---|
| Absorption | 92% oral absorption; 45% bioavailability |
| Peak Plasma Time | 2-3 hours (immediate-release), 5.5-9 hours (extended-release) |
| Plasma Protein Binding | 27%-30% |
| Metabolism | Primarily hepatic via CYP2D6; forms active metabolite O-desmethylvenlafaxine (ODV) |
| Elimination Half-life | 5±2 hours (immediate-release), 6.8±1.6 hours (extended-release) |
| Excretion | 87% via urine; primarily as metabolites |
Clinical Efficacy
Venlafaxine has been evaluated in multiple clinical trials for its efficacy in treating major depressive disorder (MDD). A notable randomized controlled trial involving 358 patients demonstrated that venlafaxine significantly improved depressive symptoms compared to placebo across various dosages (75 mg, 225 mg, and 375 mg) .
Study Findings:
- Efficacy: Statistically significant improvement in depression scores with increasing dosages.
- Adverse Events: Common side effects included nausea, dizziness, and somnolence; withdrawal rates increased with higher dosages .
Neuroprotective Effects
Recent studies indicate that venlafaxine may exert neuroprotective effects beyond its antidepressant properties. Research on rat models has shown that venlafaxine enhances BDNF expression in the hippocampus and inhibits neuronal apoptosis through the PI3K/AKT pathway . This suggests potential applications in conditions involving neurodegeneration or stroke recovery.
Case Studies
-
Case Study on Dependence:
A case study highlighted a patient who developed dependence on venlafaxine despite no prior history of substance abuse. The patient required careful dosage management to mitigate withdrawal symptoms during tapering . -
Neuroprotection Post-Stroke:
Another study demonstrated that early administration of venlafaxine after induced stroke in rats led to reduced infarct volume and improved functional recovery, suggesting its role in post-stroke rehabilitation .
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying Venlafaxine hydrochloride in bulk and pharmaceutical formulations?
- Methodological Answer : High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) are widely validated.
- HPTLC : Use silica gel 60F254 plates with butanol-acetic acid-water (6:2:2 v/v) as the mobile phase. Detection at 254 nm ensures sensitivity and linearity (100–600 ng/band, correlation coefficient ≥0.9984) .
- HPLC : Employ a C18 column with a mobile phase of phosphate buffer (pH 4.5) and methanol (40:60). UV detection at 225 nm provides precision (RSD ≤5.0%) and specificity for dissolution profiling .
- Validation : Follow ICH guidelines for accuracy (recovery 98–102%), precision (intra-day RSD <2%), and robustness against excipient interference .
Q. How are dissolution and uniformity of extended-release this compound capsules assessed?
- Dissolution Testing : Use USP Apparatus 2 (paddle) at 50 rpm with 900 mL of medium (e.g., 0.1 N HCl). Calculate dissolution using:
where = concentration at time point , = medium volume, = sample volume, and = label claim .
- Uniformity : Ensure relative standard deviation (RSD) ≤5.0% across 10 dosage units using HPLC .
Advanced Research Questions
Q. What experimental design is optimal for studying this compound’s degradation kinetics under stress conditions?
- Stress Testing : Expose the drug to acidic (0.1 M HCl), alkaline (0.1 M NaOH), oxidative (3% HO), and photolytic conditions. Use HPTLC to monitor degradation products .
- Kinetic Analysis : Under alkaline conditions, degradation follows pseudo-first-order kinetics. Calculate rate constants () at varying temperatures and construct an Arrhenius plot to determine activation energy () .
Q. How can researchers investigate this compound’s interaction with amino acids or metal ions?
- Complex Formation Studies : Use pH-metric titration at 25°C and 0.1 M NaNO ionic strength. Compare stability constants () of binary complexes (e.g., with Cu(II)) to assess thermodynamic favorability. Calculate relative stability (% RS) and distribution diagrams to identify dominant species .
Q. What clinical trial design parameters are critical for evaluating this compound’s dose-response efficacy in major depressive disorder?
- Design : Randomized, double-blind, placebo-controlled trials with dose tiers (e.g., 75–375 mg/day). Primary endpoints include Hamilton Depression Rating Scale (HAM-D21) and Montgomery-Asberg Depression Rating Scale (MADRS) .
- Statistical Considerations : Intent-to-treat (ITT) analysis to account for dropouts. Monitor adverse events (e.g., nausea, dizziness) and withdrawal rates, which increase dose-dependently .
Mechanistic and Pharmacological Questions
Q. How does this compound’s dual reuptake inhibition of serotonin (5-HT) and norepinephrine (NE) translate to preclinical models?
- In Vitro/In Vivo Models :
- Reuptake Assays : Measure inhibition of SERT (serotonin transporter) and NET (norepinephrine transporter) using radiolabeled neurotransmitters in synaptosomal preparations .
- Behavioral Studies : In neuropathic pain models (e.g., chronic constriction injury in rats), Venlafaxine reverses hyperalgesia with ED = 46.7 mg/kg. Use κ- and δ-opioid receptor antagonists to confirm mechanistic pathways .
Q. What chromatographic strategies resolve this compound from its degradation products or impurities?
- Impurity Profiling : Use HPLC with a resolution ≥1.5 between Venlafaxine and its related compound A. Mobile phase: acetonitrile-triethylamine-water (55:1:44 v/v) at 1.0 mL/min .
- Validation : Limit impurities to ≤0.2% (individual) and ≤0.5% (total) per USP standards .
Methodological Challenges and Solutions
Q. How do researchers address variability in this compound’s pharmacokinetic studies?
- Bioanalytical Method : Validate LC-MS/MS for plasma samples. Use deuterated internal standards (e.g., Venlafaxine-d6) to correct for matrix effects .
- Sampling Protocol : Collect serial blood samples over 24–48 hours to capture extended-release profiles and calculate AUC .
Q. What stability-indicating assays are suitable for long-term storage studies of this compound formulations?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
